molecular formula C15H16O4 B1602012 Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate CAS No. 56540-06-8

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

Cat. No.: B1602012
CAS No.: 56540-06-8
M. Wt: 260.28 g/mol
InChI Key: BXVBHUOYUZLPLZ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate is an organic compound with the molecular formula C15H16O4. It is a solid substance that is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes a cyclohexane ring substituted with phenyl and ester groups, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s keto and ester groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dioxo-4-phenylbutanoate
  • Ethyl 2,4-dioxo-6-methylcyclohexanecarboxylate
  • Ethyl 2,4-dioxo-6-(4-methoxyphenyl)cyclohexanecarboxylate

Uniqueness

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications .

Properties

IUPAC Name

ethyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-2-19-15(18)14-12(8-11(16)9-13(14)17)10-6-4-3-5-7-10/h3-7,12,14H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVBHUOYUZLPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=O)CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504518
Record name Ethyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56540-06-8
Record name Ethyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled solution of sodium ethoxide (from 2.3 g. sodium and absolute ethanol, 30 ml.) was added with shaking ethyl acetoacetate (13 g.). When homogeneous the mixture was treated with ethyl cinnamate (17.8 g.) and then heated under reflux for 18 hrs. After cooling the solution, the precipitated enolate salt (formula III) was collected by filtration and washed with acetone. Dissolution in cold water, followed by acidification with 2N-sulphuric acid (to convert the enolate salt to the corresponding dione II) afforded crystalline ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate
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Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate
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Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

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